![molecular formula C10H13N3O B13205588 2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrimidine derivative with a suitable alkylating agent, followed by cyclization to form the pyrrolopyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as solvent.
Reduction: NaBH4, LiAlH4, ethanol (EtOH) as solvent.
Substitution: Alkyl halides, acyl chlorides, DMF as solvent, K2CO3 as catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Known for its antiproliferative activity against human cancer cell lines.
Pyrazolo[4,3-d]pyrimidin-7-ones: Studied for their antibacterial and CDK inhibitory activities.
Thieno[2,3-d]pyrimidin-4-ones: Investigated for their potential as anti-inflammatory agents.
Uniqueness
2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDKs with high specificity makes it a promising candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-butan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3O/c1-3-6(2)8-12-9-7(4-5-11-9)10(14)13-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14) |
Clave InChI |
VLJCFBBVZMJUSH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC2=C(C=CN2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
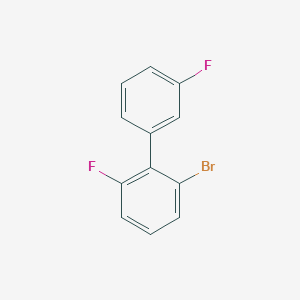
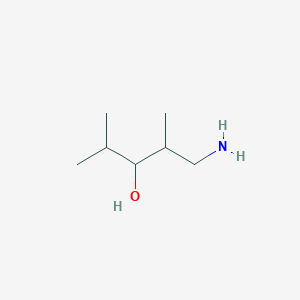
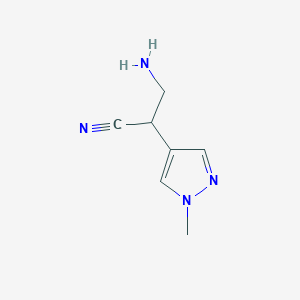
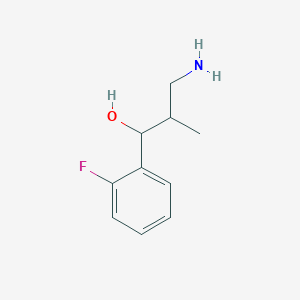



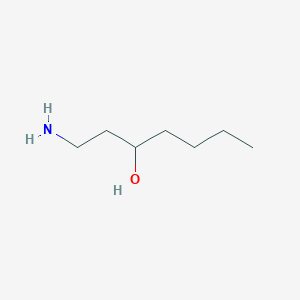
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
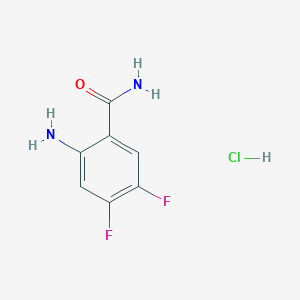
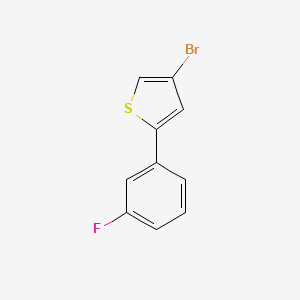
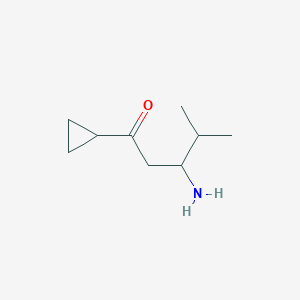
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
